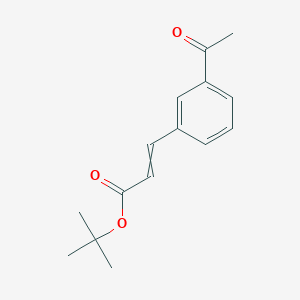
11-(Octadecyldisulfanyl)undecan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-(Octadecyldisulfanyl)undecan-1-OL is a chemical compound with the molecular formula C29H60OS2. It is characterized by the presence of a long alkyl chain and a disulfide linkage, making it a unique molecule with specific properties and applications. This compound is often used in various scientific research fields due to its distinctive chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(Octadecyldisulfanyl)undecan-1-OL typically involves the reaction of 11-bromo-1-undecanol with octadecanethiol in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, where the thiolate anion attacks the carbon atom bonded to the bromine, resulting in the formation of the disulfide bond.
Reaction Conditions:
Solvent: Tetrahydrofuran (THF)
Temperature: Room temperature
Reaction Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
11-(Octadecyldisulfanyl)undecan-1-OL undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The hydroxyl group can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA)
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP)
Substitution: Acid chlorides or alkyl halides in the presence of a base
Major Products Formed
Oxidation: Sulfoxides or sulfones
Reduction: Thiols
Substitution: Esters or ethers
Scientific Research Applications
11-(Octadecyldisulfanyl)undecan-1-OL has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant or emulsifying agent in various chemical reactions and formulations.
Biology: Employed in the study of membrane proteins and lipid bilayers due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of cosmetics, personal care products, and lubricants.
Mechanism of Action
The mechanism of action of 11-(Octadecyldisulfanyl)undecan-1-OL is primarily related to its ability to interact with lipid membranes and proteins. The disulfide bond can undergo redox reactions, which can modulate the activity of enzymes and other proteins. Additionally, the long alkyl chain allows the compound to integrate into lipid bilayers, affecting membrane fluidity and permeability.
Comparison with Similar Compounds
11-(Octadecyldisulfanyl)undecan-1-OL can be compared to other disulfide-containing compounds and long-chain alcohols. Similar compounds include:
1-Undecanol: A fatty alcohol with a similar alkyl chain length but lacking the disulfide linkage.
Dodecyl disulfide: Contains a disulfide bond but has a different alkyl chain length.
Octadecanethiol: Similar in chain length but contains a thiol group instead of a hydroxyl group.
Uniqueness: The presence of both a long alkyl chain and a disulfide bond in this compound makes it unique, providing it with distinct amphiphilic properties and reactivity that are not found in simpler alcohols or thiols.
Properties
CAS No. |
238432-10-5 |
|---|---|
Molecular Formula |
C29H60OS2 |
Molecular Weight |
488.9 g/mol |
IUPAC Name |
11-(octadecyldisulfanyl)undecan-1-ol |
InChI |
InChI=1S/C29H60OS2/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-19-22-25-28-31-32-29-26-23-20-17-14-15-18-21-24-27-30/h30H,2-29H2,1H3 |
InChI Key |
KEXLFILBVSMSQR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCSSCCCCCCCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


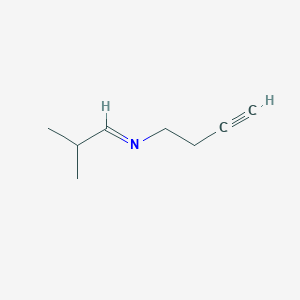
![2-phenyl-5-[[(2S)-pyrrolidin-2-yl]methyl]-1,3,4-oxadiazole](/img/structure/B14239888.png)
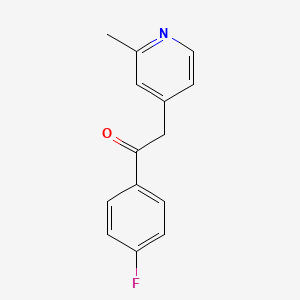
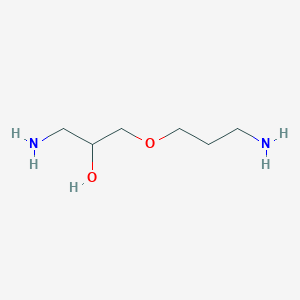
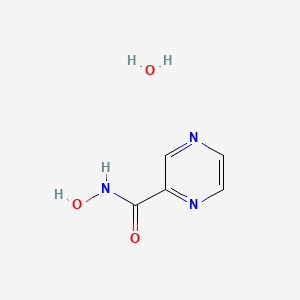
![[2,4-Di(pyrrolidin-1-yl)-9H-pyrimido[4,5-b]indol-9-yl]acetaldehyde](/img/structure/B14239913.png)
![2,4-dimethoxy-N-[1-(2-methylanilino)-1-oxopropan-2-yl]benzamide](/img/structure/B14239922.png)
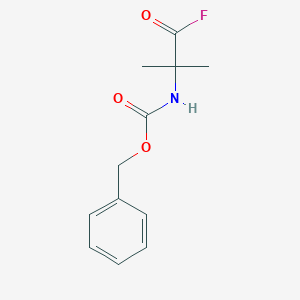
![N~1~-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B14239931.png)

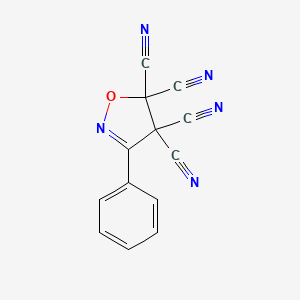
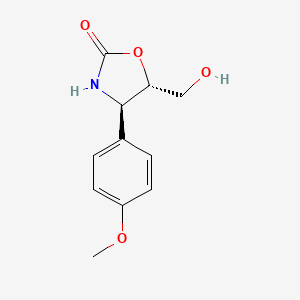
![N-ethyl-N-[(3-iodophenyl)diazenyl]ethanamine](/img/structure/B14239953.png)
